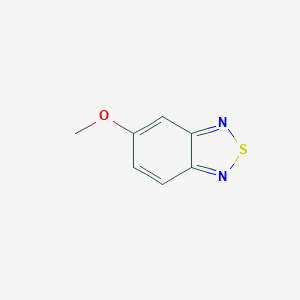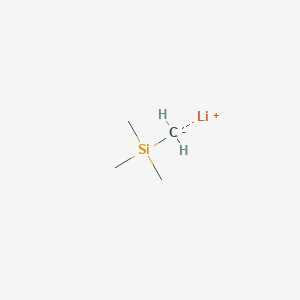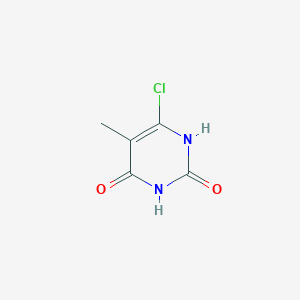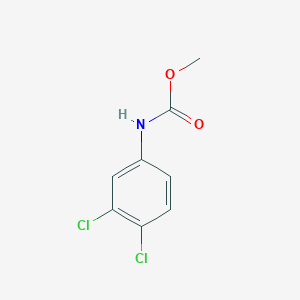
5-Methoxy-2,1,3-benzothiadiazole
Overview
Description
5-Methoxy-2,1,3-benzothiadiazole is a chemical compound with the CAS Number: 1753-76-0 and a molecular weight of 166.2 . Its IUPAC name is 5-methoxy-2,1,3-benzothiadiazole .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2,1,3-benzothiadiazole is represented by the SMILES stringCOc1ccc2nsnc2c1 . The InChI code is 1S/C7H6N2OS/c1-10-5-2-3-6-7 (4-5)9-11-8-6/h2-4H,1H3 . Physical And Chemical Properties Analysis
5-Methoxy-2,1,3-benzothiadiazole has a molecular weight of 166.2 .Scientific Research Applications
Photodynamic Therapy
5-Methoxy-2,1,3-benzothiadiazole derivatives have shown remarkable potential in photodynamic therapy, particularly for cancer treatment. The synthesized zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Photoluminescence
A study on photoluminescent compounds, including 5,8-diaryl quinoxaline derivatives and 4,8-diaryl-2,1,3-benzothiadiazoles, revealed the potential of these compounds in photoluminescence applications. The study emphasized the importance of substituents in altering the bandgap energy and enhancing luminescence properties, making 2,1,3-benzothiadiazole derivatives suitable for such applications (Mancilha et al., 2006).
Antimicrobial Applications
Certain 5-Methoxy-2,1,3-benzothiadiazole derivatives have been synthesized and evaluated for antimicrobial activity. These compounds, particularly those containing a pyrazole moiety, showed significant in vitro antibacterial activities against pathogenic bacterial strains, suggesting their potential as antimicrobial agents (Chauhan, Siddiqui, & Kataria, 2015).
Optoelectronics and OLED Technologies
Unsymmetrically substituted benzothiadiazoles, derived from 4,7-dibromo-2,1,3-benzothiadiazole, have been identified as promising candidates for optoelectronics, including OLED technologies. These compounds show potential for fine-tuning properties for use in various electronic devices (Gribanov et al., 2021).
Organic Solar Cells
Research on electron-deficient small molecules based on 2,1,3-benzothiadiazole units for use in organic solar cells (OSCs) has shown promising results. These molecules, when used as additive material in OSCs, can enhance cell efficiency due to their broad absorption bands and suitable optical band gaps (Dinçalp, Murat, & Icli, 2014).
Antiviral and Antibacterial Agents
Some benzothiadiazole derivatives with a 1,3,4-thiadiazole moiety have exhibited good antiviral and antibacterial activities. These compounds, particularly those with methoxy substituents, demonstrated superior efficacy compared to existing agents, suggesting their potential as molecular templates for developing new antiviral and antibacterial drugs (Tang et al., 2019).
Light Technology Applications
2,1,3-Benzothiadiazole (BTD) and its derivatives are important in the chemistry of photoluminescent compounds for light technology applications. These compounds are used in organic light-emitting diodes, solar cells, liquid crystals, and photovoltaic cells, among others. Understanding their properties and reactions is fundamental for their application in molecular organic electronic devices (Neto et al., 2013).
DNA Interaction Studies
Certain 2,1,3-benzothiadiazole fluorophores have been identified as effective in detecting DNA at very low concentrations. They demonstrate an exponential increase in fluorescence intensity and a red shift in emission maxima upon binding to DNA, suggesting their potential use in DNA interaction studies (Neto et al., 2010).
properties
IUPAC Name |
5-methoxy-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPHRZKQDIJZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NSN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381763 | |
| Record name | 5-methoxy-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,1,3-benzothiadiazole | |
CAS RN |
1753-76-0 | |
| Record name | 5-Methoxy-2,1,3-benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methoxy-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)


